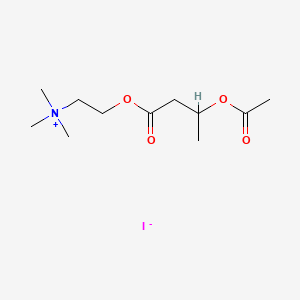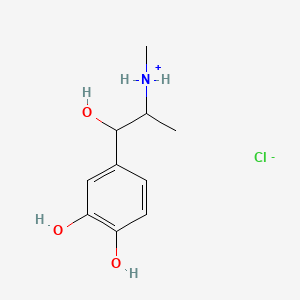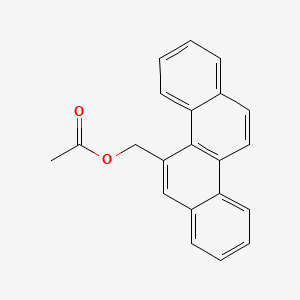
Dimorpholinium tetradecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimorpholinium tetradecyl phosphate is a chemical compound with the molecular formula C22H49N2O6P. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound consists of a tetradecyl phosphate group and two morpholinium ions, which contribute to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimorpholinium tetradecyl phosphate typically involves the reaction of tetradecyl phosphate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification steps, such as filtration and crystallization, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimorpholinium tetradecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Dimorpholinium tetradecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a surfactant in various chemical processes, including emulsification and solubilization.
Biology: In biological research, it is employed to study membrane dynamics and protein interactions.
Industry: this compound is used in industrial processes, such as the formulation of cleaning agents and personal care products.
Mechanism of Action
The mechanism of action of dimorpholinium tetradecyl phosphate involves its ability to interact with lipid membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function. This interaction is mediated by the hydrophobic tetradecyl group and the hydrophilic morpholinium ions, which facilitate the compound’s integration into lipid membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimorpholinium tetradecyl phosphate include other surfactants, such as:
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant used in various applications.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory research.
Triton X-100: A nonionic surfactant used in biochemical research.
Uniqueness
This compound is unique due to its combination of a tetradecyl phosphate group and morpholinium ions, which provide distinct surfactant properties. This combination allows for specific interactions with lipid membranes and proteins, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
65104-60-1 |
|---|---|
Molecular Formula |
C22H49N2O6P |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
morpholine;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.2C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;2*1-3-6-4-2-5-1/h2-14H2,1H3,(H2,15,16,17);2*5H,1-4H2 |
InChI Key |
DNIQWPSYSBMKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)






![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)

![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)



